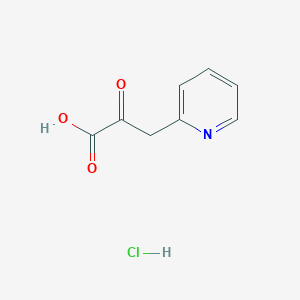![molecular formula C14H16ClN3O3 B2692735 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide CAS No. 1311962-73-8](/img/structure/B2692735.png)
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various applications.
作用機序
The mechanism of action of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the induction of apoptosis in cancer cells. Additionally, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce the production of reactive oxygen species (ROS). It has also been reported to have neuroprotective effects in the study of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. Additionally, its ability to inhibit the production of inflammatory mediators makes it a potential candidate for the treatment of inflammatory and autoimmune diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide. One of the potential directions is the study of its efficacy in combination with other chemotherapeutic agents for cancer treatment. Additionally, the study of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases is another potential direction. Finally, the study of its potential as an anti-inflammatory agent in the treatment of inflammatory and autoimmune diseases is another potential direction.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. Its ability to induce apoptosis in cancer cells and inhibit the production of inflammatory mediators makes it a potential candidate for cancer treatment and the treatment of inflammatory and autoimmune diseases. However, its low solubility in water is a limitation that needs to be addressed. There are several future directions for the study of this compound, including its efficacy in combination with other chemotherapeutic agents, its potential as a neuroprotective agent, and its potential as an anti-inflammatory agent.
合成法
The synthesis of 4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide involves the reaction of 4-chloro-2-hydroxybenzoic acid with isobutyl chloroformate, followed by the reaction with methyl isocyanate and finally, the reaction with 1-cyano-1-methylethylamine. This synthesis method has been reported in several scientific journals and has been optimized for better yields.
科学的研究の応用
4-Chloro-2-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methoxy}benzamide has been used in various scientific research applications. One of the most common applications is in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in the study of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Additionally, it has been used in the study of inflammation and autoimmune diseases.
特性
IUPAC Name |
4-chloro-2-[2-[2-cyanopropan-2-yl(methyl)amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-14(2,8-16)18(3)12(19)7-21-11-6-9(15)4-5-10(11)13(17)20/h4-6H,7H2,1-3H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZUKMKTBDSTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)COC1=C(C=CC(=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

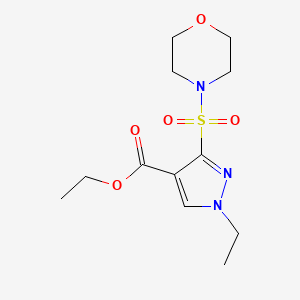
![N-(2,4-dimethoxyphenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)
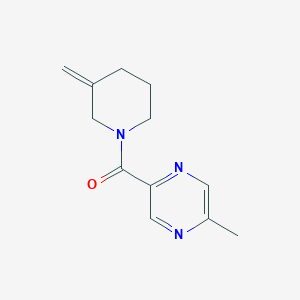
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
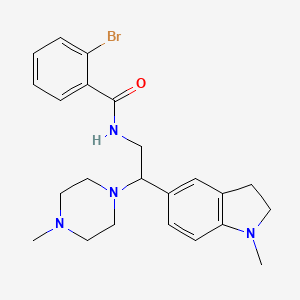
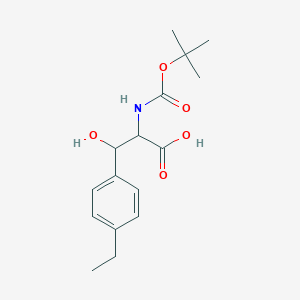

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2692668.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2692673.png)
